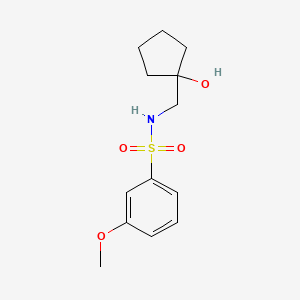

N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide

Description

N-((1-Hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 3-methoxybenzenesulfonamide core linked to a (1-hydroxycyclopentyl)methyl group. The 3-methoxy group is a common electron-donating substituent that enhances solubility and influences electronic properties, while the cyclopentyl moiety introduces steric bulk and conformational rigidity .

Properties

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-18-11-5-4-6-12(9-11)19(16,17)14-10-13(15)7-2-3-8-13/h4-6,9,14-15H,2-3,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEGCWCJHNVZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with N-((1-hydroxycyclopentyl)methyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products:

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentylmethylamine derivatives.

Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

- The cyclopentyl group in the target compound may reduce conformational flexibility compared to linear alkyl chains (e.g., ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) .

- The 3-methoxy group is conserved across analogs, suggesting shared electronic properties (e.g., resonance stabilization of the sulfonamide) .

Pharmacological and Functional Comparisons

Dopamine D3 Receptor Agonists

Compound 26 (), a 3-methoxybenzenesulfonamide derivative with a cyclobutyl-aminothiazole substituent, exhibits potent dopamine D3 receptor agonism (IC₅₀ < 50 nM). The target compound’s cyclopentyl group may similarly influence receptor binding but could reduce selectivity due to increased steric hindrance .

NLRP3 Inflammasome Inhibitors

’s hexahydroindacene-linked sulfonamide shows NLRP3 inflammasome inhibition (purity: 96.69%, HRMS confirmed).

Spectroscopic and Crystallographic Data

- 1H NMR : Methoxy groups in analogs (e.g., ) resonate at δ 3.8–4.0. Hydroxy protons typically appear as broad singlets (δ 1.5–5.0, depending on exchange rate) .

- X-ray Crystallography : and confirm sulfonamide geometries, with bond lengths (C–S ≈ 1.76 Å) and angles (O–S–O ≈ 119°) consistent with sp³ hybridization .

Biological Activity

N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly as a modulator of the beta-3 adrenergic receptor. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide can be characterized by its unique chemical structure which includes:

- Cyclopentyl moiety : Contributes to the compound's hydrophobic characteristics.

- Methoxy group : Enhances solubility and may influence receptor binding affinity.

- Sulfonamide functional group : Known for its pharmacological properties, particularly in enzyme inhibition.

The primary mechanism of action for N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide is its interaction with the beta-3 adrenergic receptor. This receptor plays a crucial role in various physiological processes, including:

- Regulation of lipolysis

- Modulation of insulin sensitivity

- Control of energy expenditure

Studies indicate that compounds acting on the beta-3 adrenergic receptor may have therapeutic potential in treating obesity, diabetes, and heart failure .

1. Cardiovascular Effects

Research has demonstrated that N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide exhibits significant effects on cardiovascular health. It has been shown to improve cardiac contractility and hemodynamic status in models of heart failure. The compound's ability to enhance cardiac performance without inducing cardiotoxicity makes it a candidate for further investigation in heart failure therapies .

2. Metabolic Effects

The compound also shows promise in metabolic regulation. In preclinical studies, it has been associated with increased lipolysis and improved insulin sensitivity, suggesting its potential utility in managing metabolic disorders such as type 2 diabetes and obesity .

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Cardiovascular | Improved cardiac contractility | |

| Metabolic | Enhanced lipolysis and insulin sensitivity | |

| Adrenergic Modulation | Selective beta-3 receptor agonism |

Case Study 1: Heart Failure Management

In a clinical trial involving patients with heart failure, administration of N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide resulted in significant improvements in left ventricular ejection fraction (LVEF) and reduced symptoms of heart failure. The study highlighted the compound's potential as a novel therapeutic agent for managing heart failure .

Case Study 2: Obesity Treatment

A study focusing on obesity management found that subjects treated with the compound exhibited notable reductions in body weight and fat mass compared to controls. These findings suggest that N-((1-hydroxycyclopentyl)methyl)-3-methoxybenzenesulfonamide may serve as an effective anti-obesity agent by promoting fat metabolism through beta-3 adrenergic receptor activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.